molecular formula C8H8INO B15330325 2-Cyclopropoxy-4-iodopyridine

2-Cyclopropoxy-4-iodopyridine

Cat. No.: B15330325
M. Wt: 261.06 g/mol
InChI Key: CULOAISJMCQIDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropoxy-4-iodopyridine is a heterocyclic organic compound that features a pyridine ring substituted with a cyclopropoxy group at the 2-position and an iodine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-4-iodopyridine typically involves the iodination of a pyridine derivative followed by the introduction of a cyclopropoxy group. One common method is the halogenation of 2-cyclopropoxypyridine using iodine in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial to achieve high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropoxy-4-iodopyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds .

Scientific Research Applications

2-Cyclopropoxy-4-iodopyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-4-iodopyridine involves its interaction with specific molecular targets. The iodine atom and the cyclopropoxy group contribute to its reactivity and binding affinity. The compound can modulate biological pathways by inhibiting or activating enzymes and receptors, depending on its structural configuration .

Comparison with Similar Compounds

Uniqueness: 2-Cyclopropoxy-4-iodopyridine is unique due to the presence of both the cyclopropoxy group and the iodine atom, which confer distinct chemical and biological properties. This dual substitution enhances its versatility in various applications compared to its analogs .

Properties

Molecular Formula

C8H8INO

Molecular Weight

261.06 g/mol

IUPAC Name

2-cyclopropyloxy-4-iodopyridine

InChI

InChI=1S/C8H8INO/c9-6-3-4-10-8(5-6)11-7-1-2-7/h3-5,7H,1-2H2

InChI Key

CULOAISJMCQIDW-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=NC=CC(=C2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.